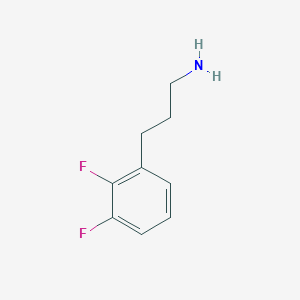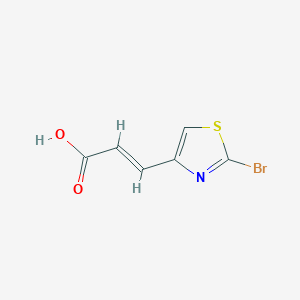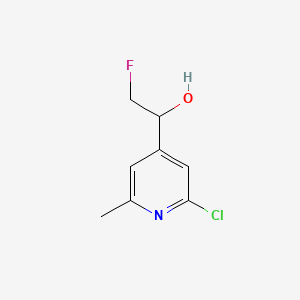
(2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine,cis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine,cis is a chiral piperazine derivative Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine,cis typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethylpiperazine and 3-methoxypropyl bromide.
Alkylation Reaction: The 2,6-dimethylpiperazine undergoes an alkylation reaction with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the methoxypropyl group to the piperazine ring.
Stereochemical Control: The stereochemistry of the product is controlled by using chiral catalysts or chiral auxiliaries during the reaction. This ensures the formation of the desired (2R,6S) configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine,cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce any oxidized functional groups back to their original state.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) with the desired alkyl halide.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Regeneration of the original piperazine structure.
Substitution: Formation of new piperazine derivatives with different functional groups.
科学的研究の応用
(2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine,cis has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying chiral interactions.
Biology: Investigated for its potential as a ligand in receptor binding studies. Its structure allows it to interact with biological targets in a stereospecific manner.
Medicine: Explored for its potential therapeutic properties. Piperazine derivatives have been studied for their activity against various diseases, including parasitic infections and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of (2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine,cis depends on its specific application:
Biological Targets: It may act as an agonist or antagonist at specific receptors, modulating their activity. The methoxypropyl group can enhance its binding affinity and selectivity.
Pathways Involved: The compound can influence various signaling pathways, depending on the biological target. For example, it may modulate neurotransmitter release or inhibit enzyme activity.
類似化合物との比較
Similar Compounds
(2R,6S)-2,6-dimethylpiperazine: Lacks the methoxypropyl group, resulting in different chemical properties and applications.
(2R,6S)-1-(3-hydroxypropyl)-2,6-dimethylpiperazine: Contains a hydroxyl group instead of a methoxy group, which can alter its reactivity and biological activity.
(2R,6S)-1-(3-aminopropyl)-2,6-dimethylpiperazine:
Uniqueness
The presence of the methoxypropyl group in (2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine,cis imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various applications.
特性
分子式 |
C10H22N2O |
|---|---|
分子量 |
186.29 g/mol |
IUPAC名 |
(2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine |
InChI |
InChI=1S/C10H22N2O/c1-9-7-11-8-10(2)12(9)5-4-6-13-3/h9-11H,4-8H2,1-3H3/t9-,10+ |
InChIキー |
DPSUQWDRXJRCAK-AOOOYVTPSA-N |
異性体SMILES |
C[C@@H]1CNC[C@@H](N1CCCOC)C |
正規SMILES |
CC1CNCC(N1CCCOC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











aminehydrochloride](/img/structure/B13597053.png)




